molecular formula C23H26N2O4 B2811120 3-(4-methoxyphenyl)-7-(2-(4-methylpiperazin-1-yl)ethoxy)-4H-chromen-4-one CAS No. 378240-06-3

3-(4-methoxyphenyl)-7-(2-(4-methylpiperazin-1-yl)ethoxy)-4H-chromen-4-one

Cat. No.: B2811120
CAS No.: 378240-06-3
M. Wt: 394.471
InChI Key: YOINDACSCHYKEX-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-7-(2-(4-methylpiperazin-1-yl)ethoxy)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core structure, substituted with a 4-methoxyphenyl group and a 2-(4-methylpiperazin-1-yl)ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-7-(2-(4-methylpiperazin-1-yl)ethoxy)-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions using 4-methoxyphenyl halides or related compounds.

    Attachment of the 2-(4-methylpiperazin-1-yl)ethoxy group: This can be accomplished through nucleophilic substitution reactions, where the chromen-4-one core is reacted with 2-(4-methylpiperazin-1-yl)ethanol or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-7-(2-(4-methylpiperazin-1-yl)ethoxy)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Used in the development of new materials and as a precursor for the synthesis of functionalized compounds with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-7-(2-(4-methylpiperazin-1-yl)ethoxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to specific receptors: Modulating the activity of receptors involved in various biological processes.

    Inhibition of enzymes: Blocking the activity of enzymes that play key roles in disease pathways.

    Modulation of signaling pathways: Affecting the signaling cascades that regulate cellular functions.

Comparison with Similar Compounds

3-(4-methoxyphenyl)-7-(2-(4-methylpiperazin-1-yl)ethoxy)-4H-chromen-4-one can be compared with other chromen-4-one derivatives and related compounds, such as:

    Flavonoids: Natural compounds with similar core structures but different substituents, known for their antioxidant and anti-inflammatory properties.

    Coumarins: Compounds with a similar chromen-2-one core, used in various therapeutic applications.

    Synthetic analogs: Other synthetic derivatives with different substituents, which may exhibit distinct biological activities and properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(4-methoxyphenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4/c1-24-9-11-25(12-10-24)13-14-28-19-7-8-20-22(15-19)29-16-21(23(20)26)17-3-5-18(27-2)6-4-17/h3-8,15-16H,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOINDACSCHYKEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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